molecular formula C7H8ClNO3S B6232688 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride CAS No. 2386534-15-0

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride

Cat. No. B6232688
CAS RN: 2386534-15-0
M. Wt: 221.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutyl-1,2-oxazole-5-sulfonyl chloride (CBOSC) is a versatile reagent used in organic synthesis. It is a highly reactive electrophile that has been used in a variety of synthetic organic reactions, including nucleophilic substitution, oxidation, and acylation. CBOSC is a colorless liquid with a pungent odor and is soluble in polar solvents such as dichloromethane and acetonitrile. It is also stable in air, and can be stored at room temperature for extended periods of time.

Scientific Research Applications

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of novel pharmaceuticals, and the synthesis of novel polymers. It has also been used as a catalyst in the synthesis of cyclic peptides, and as a reagent in the synthesis of nucleosides and nucleotides. In addition, 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride has been used in the synthesis of cyclic and linear oligosaccharides, as well as in the synthesis of glycoproteins.

Mechanism of Action

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride is an electrophilic reagent, which means it can act as a Lewis acid and accept electrons from a nucleophile. This allows it to react with a variety of functional groups, including alcohols, amines, and carboxylic acids. The reaction proceeds through an SN2 mechanism, with the formation of a sulfonium salt intermediate. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, and the product can be isolated by simple column chromatography.
Biochemical and Physiological Effects
3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride has been used in a variety of biochemical and physiological studies, including the synthesis of novel pharmaceuticals and the preparation of novel polymers. It has also been used in the synthesis of cyclic peptides, and as a reagent in the synthesis of nucleosides and nucleotides. In addition, 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride has been used in the synthesis of cyclic and linear oligosaccharides, as well as in the synthesis of glycoproteins.

Advantages and Limitations for Lab Experiments

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride has several advantages for use in laboratory experiments. It is a highly reactive electrophile, which allows it to react with a variety of functional groups. It is also stable in air, and can be stored at room temperature for extended periods of time. Furthermore, it is soluble in polar solvents such as dichloromethane and acetonitrile.
However, there are some limitations to using 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride in laboratory experiments. It is a highly toxic compound, and should be handled with extreme caution. In addition, it is a strong oxidizing agent, and should be stored away from combustible materials. Finally, it is not water-soluble and must be used in an aprotic solvent.

Future Directions

There are several potential future directions for the use of 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride in scientific research. It could be used to synthesize novel pharmaceuticals, polymers, and other materials. It could also be used in the synthesis of cyclic peptides, nucleosides and nucleotides, and glycoproteins. Additionally, it could be used to synthesize cyclic and linear oligosaccharides. Finally, it could be used in the synthesis of novel catalysts and reagents.

Synthesis Methods

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride can be synthesized from the reaction of 3-cyclobutyl-1,2-oxazole-5-carboxylic acid with thionyl chloride in the presence of a tertiary amine, such as pyridine or triethylamine. The reaction proceeds through an SN2 mechanism, with the formation of a sulfonium salt intermediate. The reaction is typically carried out in dichloromethane at room temperature, and the product can be isolated by simple column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride involves the conversion of a cyclobutyl ketone to an oxazole ring, followed by sulfonylation and chlorination.", "Starting Materials": [ "Cyclobutyl ketone", "Hydroxylamine hydrochloride", "Sodium acetate", "Sulfuric acid", "Thionyl chloride" ], "Reaction": [ "Cyclobutyl ketone is reacted with hydroxylamine hydrochloride and sodium acetate in ethanol to form 3-cyclobutyl-2-hydroxyimino-2,3-dihydro-1H-oxazole.", "Sulfuric acid is added to the oxazole intermediate to form the corresponding oxazole-5-sulfonic acid.", "Thionyl chloride is added to the oxazole-5-sulfonic acid to form 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride." ] }

CAS RN

2386534-15-0

Product Name

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.